molecular formula C51H64N4O13 B610480 Rifalazil CAS No. 129791-92-0

Rifalazil

Cat. No. B610480
CAS RN: 129791-92-0
M. Wt: 941.088
InChI Key: UEFHFKKWYKVLDC-HTQYORAHSA-N
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Description

Rifalazil is a derivative of the antibiotic rifamycin . It is being investigated for the treatment of various bacterial infections . It is used as a treatment for many different diseases, the most common being Chlamydia infection, Clostridium difficile associated diarrhea (CDAD), and tuberculosis (TB) .


Synthesis Analysis

Rifamycins, including this compound, are a class of antibiotics that belong to the ansamycin family . The biosynthesis of rifamycin B, which is part of the final naphthalene aromatic moiety in rifamycin, begins with the synthesis of the polyketide starter unit, 3-amino-5-hydroxybenzoic acid (AHBA) .


Molecular Structure Analysis

This compound has a unique four-ring structure . Its molecular formula is C51H64N4O13 . The average mass is 941.073 Da and the monoisotopic mass is 940.446960 Da .


Chemical Reactions Analysis

The major metabolites of this compound in humans are 25-deacetyl-benzoxazinorifamycin and 32-hydroxy-benzoxazinorifamycin . The enzyme responsible for the benzoxazinorifamycin-25-deacetylation is a B-esterase, while the enzyme responsible for the benzoxazinorifamycin-32-hydroxylation is CYP3A4 .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a solubility of 8 mg/mL in DMSO when ultrasonicated .

Scientific Research Applications

  • Treatment of Tuberculosis : Originally developed to replace rifampin in tuberculosis therapy, rifalazil has shown promise due to its superior antimicrobial activity and high intracellular levels (Rothstein, Hartman, Cynamon, & Eisenstein, 2003).

  • Chlamydia Infections : It is effective against Chlamydia trachomatis, which causes non-gonococcal urethritis and cervicitis, leading to pelvic inflammatory disease. It also shows potential for treating Chlamydia pneumoniae, which may be involved in chronic inflammatory processes contributing to atherosclerosis (Rothstein et al., 2006).

  • Gastric Ulcer Disease and Antibiotic-Associated Colitis : Its favorable antimicrobial spectrum makes it valuable in treating gastric ulcer disease caused by Helicobacter pylori and antibiotic-associated colitis resulting from Clostridium difficile growth (Rothstein, Hartman, Cynamon, & Eisenstein, 2003).

  • Peripheral Arterial Disease : A pivotal clinical trial with this compound has been initiated for the treatment of peripheral arterial disease, leveraging its efficacy against C. pneumoniae in atherosclerotic plaque formation (Rothstein, van Duzer, Sternlicht, & Gilman, 2007).

  • Potential in Acne Treatment : this compound and its related compounds have potential as stand-alone topical antibacterials for treating acne and other serious Gram-positive infections (Rothstein, van Duzer, Sternlicht, & Gilman, 2007).

  • Safety and Efficacy in Patients with Pulmonary Tuberculosis : Clinical trials have shown that this compound is well-tolerated and demonstrates bactericidal activity against Mycobacterium tuberculosis (Dietze et al., 2001).

  • Pharmacokinetics Influenced by Food : The systemic exposure to this compound increases with the fat content of food, which may be due to increased fractional absorption with dietary fat (Chen, Cabana, Kivel, & Michaelis, 2007).

Mechanism of Action

Target of Action

Rifalazil primarily targets the bacterial DNA-dependent RNA polymerase . This enzyme is crucial for bacterial survival as it is responsible for the transcription of DNA into RNA, a key process in protein synthesis .

Mode of Action

This compound inhibits the bacterial DNA-dependent RNA polymerase by blocking off the β-subunit in the enzyme . This action disrupts the transcription process, thereby inhibiting protein synthesis and leading to the death of bacterial cells .

Biochemical Pathways

By inhibiting the bacterial RNA polymerase, this compound disrupts the central dogma of molecular biology, which involves the transcription of DNA into RNA and the subsequent translation of RNA into proteins. This disruption affects all downstream biochemical pathways that rely on protein synthesis, leading to a broad-spectrum antimicrobial effect .

Pharmacokinetics

The pharmacokinetics of this compound are characterized by a biological half-life of approximately 8.7±2.7 hours . This relatively long half-life allows for less frequent dosing compared to other antibiotics . The solubility of this compound in water varies with ph, being very high (around 2000 mg/ml) at a ph of 2 and low (05 mg/mL) at a pH of 5 . This could impact its bioavailability and distribution in the body.

Result of Action

The potent antimycobacterial activity of this compound results in the death of bacterial cells . It has shown potential to treat infections caused by intracellular pathogens such as Chlamydia trachomatis and Chlamydia pneumoniae . It may also prove valuable in the treatment of gastric ulcer disease caused by Helicobacter pylori, and antibiotic-associated colitis, which results from toxin production following the growth of Clostridium difficile in the colon .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect its solubility and therefore its bioavailability . Additionally, food interactions and genetic variations among individuals can cause variations in the side effects and effectiveness of this compound .

Future Directions

Rifalazil represents a new generation of ansamycins . It was originally developed as a therapeutic agent to replace rifampin as part of a multiple drug regimen in the treatment of tuberculosis . Due to its superior antimicrobial activity and high intracellular levels, this compound has potential to treat indications caused by the intracellular pathogen, Chlamydia trachomatis . It may also prove valuable in the treatment of gastric ulcer disease, caused by Helicobacter pylori, and antibiotic-associated colitis . The potential value of this compound in the treatment of these indications will be assessed in human clinical trials .

properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-30-[4-(2-methylpropyl)piperazin-1-yl]-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H64N4O13/c1-24(2)23-54-16-18-55(19-17-54)32-21-33(57)39-35(22-32)67-48-40(52-39)36-37-44(60)30(8)47-38(36)49(62)51(10,68-47)65-20-15-34(64-11)27(5)46(66-31(9)56)29(7)43(59)28(6)42(58)25(3)13-12-14-26(4)50(63)53-41(48)45(37)61/h12-15,20-22,24-25,27-29,34,42-43,46,58-60,62H,16-19,23H2,1-11H3,(H,53,63)/b13-12+,20-15+,26-14-/t25-,27+,28+,29+,34-,42-,43+,46+,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSVOCGZBUJEPI-HTQYORAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCN(CC7)CC(C)C)O3)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H64N4O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The potent antimycobacterial activity of rifalazil is due to inhibition of bacterial RNA polymerase.
Record name Rifalazil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

129791-92-0
Record name Rifalazil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129791920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rifalazil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RIFALAZIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S1976TE8QK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

A: Rifalazil, similar to other rifamycins, exerts its antibacterial effect by inhibiting bacterial DNA-dependent RNA polymerase. [] This inhibition prevents the initiation of RNA synthesis, ultimately leading to bacterial cell death. []

A: this compound exhibits a unique "protective effect" (PE), where pretreating mammalian cells with this compound confers resistance to subsequent Chlamydia infection. [] This prolonged PE, lasting 6-12 days, is attributed to the inhibition of chlamydial RNA polymerase and is significantly longer than other antibiotics like azithromycin or rifampin. []

A: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they describe it as a benzoxazinorifamycin. This classification suggests a core rifamycin structure with a distinct planar benzoxazine ring. [, , ]

A: The benzoxazine ring in this compound and other benzoxazinorifamycins imparts unique physical and chemical properties. [, ] These properties contribute to their exceptional activity against Chlamydia species, including strains resistant to other rifamycins like rifampin. []

A: Research on this compound analogs revealed that the presence of a 25-hydroxyl moiety instead of a 25-O-acetyl group generally enhances efficacy against rifamycin-resistant S. aureus. [] This finding highlights the impact of subtle structural modifications on overcoming resistance mechanisms.

A: A study on healthy volunteers revealed that a high-fat meal (60% calories from fat) significantly increases this compound systemic exposure (Cmax, AUC) compared to fasting or a standard breakfast (30% fat). [] This food effect underscores the importance of dietary considerations for this compound administration.

A: The primary metabolites of this compound in humans are 25-deacetyl-rifalazil and 32-hydroxy-rifalazil. [, ] These metabolites are generated via microsomal enzymes, with 25-deacetylation primarily mediated by carboxylesterases and 32-hydroxylation by CYP3A4. []

A: this compound possesses a long half-life of approximately 60 hours, allowing for once-weekly dosing. [, ] This characteristic is advantageous compared to rifampin's shorter half-life (2-3 hours), which requires daily administration. []

A: this compound exhibits potent activity against M. tuberculosis, demonstrating a 30-fold greater potency than rifampin in vitro. [] This finding supports its potential as a therapeutic agent for tuberculosis.

A: this compound and other benzoxazinorifamycins demonstrated efficacy in a mouse model of C. pneumoniae lung infection. [] A single daily dose for 3 days at 1 or 3 mg/kg body weight effectively reduced bacterial load, highlighting its potential for treating chlamydial infections.

A: In a mouse model of Buruli ulcer caused by Mycobacterium ulcerans, oral this compound treatment (5 or 10 mg/kg for 15 weeks) significantly reduced footpad inflammation and bacterial load. [] Notably, no recurrence was observed after treatment cessation, suggesting its potential as a therapeutic option for this debilitating disease.

A: Research has identified specific mutations in the rpoB gene of C. trachomatis that confer resistance to rifampin and this compound. [, ] While resistance to rifampin can reach high levels (up to 512 µg/ml), this compound maintains activity against these mutants, with MICs remaining below 0.064 µg/ml. []

A: Unlike rifampin and some other rifamycins, this compound does not induce cytochrome P450 enzymes in rats or dogs. [] This characteristic minimizes the risk of drug-drug interactions, a significant concern with rifampin therapy. []

A: Clinical trials investigating this compound for tuberculosis and chlamydial infections consistently report good tolerability. [, , ] Transient decreases in neutrophil counts were observed in some patients, but these were generally asymptomatic and resolved without intervention. []

A: Unlike rifampin, this compound does not induce liver microsomal enzymes in animal models. [] This lack of induction is a significant advantage, minimizing the risk of drug-drug interactions, a common problem with rifampin.

A: this compound, with its long half-life and potent activity against M. tuberculosis, shows promise as a potential alternative to rifampin in tuberculosis treatment. [, , ] Its lack of cytochrome P450 induction further strengthens its position as a potential replacement for rifampin, offering a lower risk of drug-drug interactions. []

A: this compound represents a new generation of rifamycins with improved pharmacological properties, including a long half-life and potent activity against both drug-sensitive and drug-resistant Mycobacterium tuberculosis. [, , ] This advancement addresses limitations of earlier rifamycins, such as rifampin, and offers a promising avenue for treating tuberculosis and other bacterial infections.

A: The observation that this compound pretreatment can protect mammalian cells from subsequent Chlamydia infection opens avenues for investigating novel prophylactic strategies against intracellular pathogens. [] This finding highlights the potential of leveraging antibiotic mechanisms beyond their direct bactericidal effects.

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